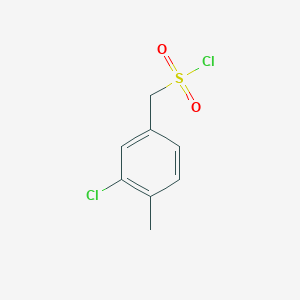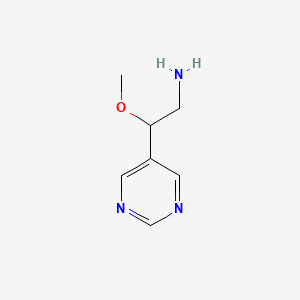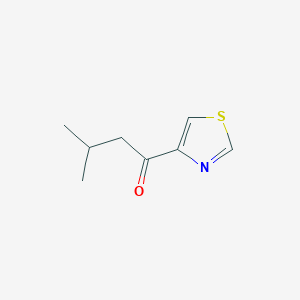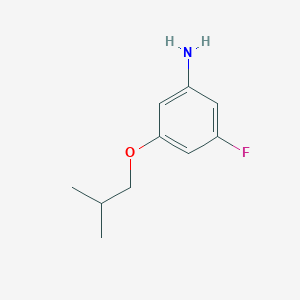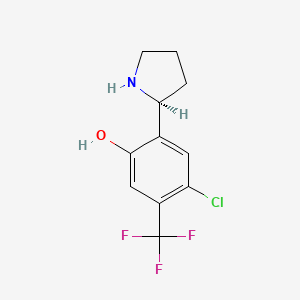
(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and chloro substituents. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of Lewis acids such as Cp2ZrCl2 or SnCl2 to induce selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro and trifluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups at the chloro or trifluoromethyl positions .
Scientific Research Applications
(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring and phenol group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)propan-2-ol: Used as a chiral auxiliary in asymmetric synthesis.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates: Synthesized from hetaryl ureas and alcohols.
Uniqueness
(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol stands out due to its combination of a chiral pyrrolidine ring, a trifluoromethyl group, and a phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11ClF3NO |
|---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
4-chloro-2-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-4-6(9-2-1-3-16-9)10(17)5-7(8)11(13,14)15/h4-5,9,16-17H,1-3H2/t9-/m0/s1 |
InChI Key |
SLTYSNFBYAHMIK-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
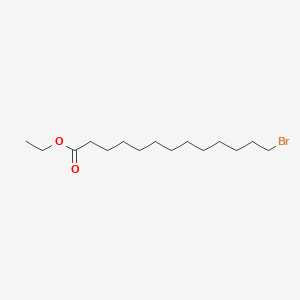
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
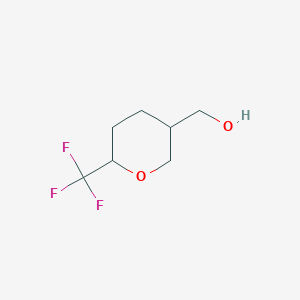
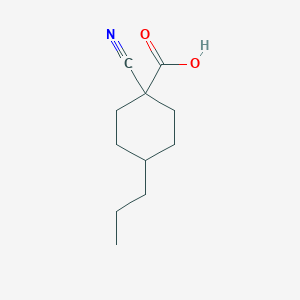
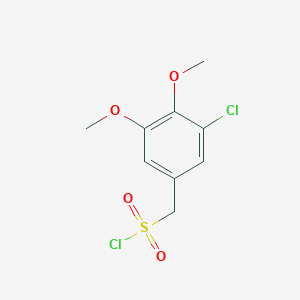
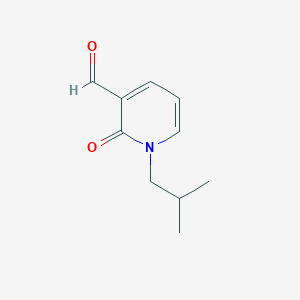
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
